Luteolin 7-diglucuronide

Catalog No.
S619680
CAS No.
96400-45-2
M.F
C27H26O18
M. Wt
638.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin 7-diglucuronide

CAS Number

96400-45-2

Product Name

Luteolin 7-diglucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H26O18

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

InChI Key

PBBVWJQPAZYQDB-DBFWEQBMSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Synonyms

luteolin 7-diglucuronide, luteolin 7-O-(glucuronosyl-1-2-glucuronide), luteolin-7-diglucuronide, luteolin-7-O-(beta-glucuronyl-1-2-beta-glucuronide)

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

Potential Anti-inflammatory Properties

Potential Antioxidant Activity

Luteolin and its derivatives, including glycosides, have been shown to exhibit antioxidant activity in various studies. A review published in "Molecules" highlights the potential of luteolin for its antioxidant properties, suggesting its ability to scavenge free radicals and protect cells from oxidative stress []. While research specifically on luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is lacking, its classification as a luteolin glycoside suggests the potential for similar antioxidant activity.

Luteolin 7-diglucuronide is a flavonoid compound, specifically a glycosyloxyflavone, characterized by its complex structure, which includes two glucuronic acid moieties attached to the luteolin backbone. Its chemical formula is C27H26O18C_{27}H_{26}O_{18} and it is known for its potential health benefits, including anti-inflammatory and antioxidant properties. This compound is commonly found in various plants, including Perilla frutescens and Cirsium japonicum, contributing to the medicinal properties attributed to these species .

The specific mechanism of action of lut-7-O-(2GlcA) remains unknown. However, as a derivative of luteolin, it might share some of its properties. Luteolin has been shown to possess antioxidant, anti-inflammatory, and potential anti-cancer properties []. However, further research is needed to determine if lut-7-O-(2GlcA) exhibits similar activities or has unique biological effects.

, particularly involving glycosylation. One significant reaction involves the enzyme luteolin-7-O-diglucuronide 4'-O-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronate to luteolin 7-O-diglucuronide. The reaction can be summarized as follows:

UDP glucuronate+luteolin 7 O diglucuronideUDP+luteolin 7 O D glucuronosyl 1 2 D glucuronide 4 O D glucuronide\text{UDP glucuronate}+\text{luteolin 7 O diglucuronide}\rightleftharpoons \text{UDP}+\text{luteolin 7 O D glucuronosyl 1 2 D glucuronide 4 O D glucuronide}

This reaction is crucial for the metabolism and bioavailability of luteolin 7-diglucuronide in biological systems .

Luteolin 7-diglucuronide exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. It has also been shown to have antioxidant effects, helping to neutralize free radicals and reduce oxidative stress in cells. Additionally, studies suggest potential antidiabetic effects, as it may help regulate blood sugar levels by enhancing insulin sensitivity .

The synthesis of luteolin 7-diglucuronide can be achieved through enzymatic methods or chemical synthesis. The enzymatic approach typically involves using specific glycosyltransferases that facilitate the addition of glucuronic acid moieties to luteolin. Chemical synthesis may involve multi-step reactions starting from luteolin, where glucuronic acid derivatives are introduced through various coupling reactions under controlled conditions .

Luteolin 7-diglucuronide has several applications in the fields of nutrition, medicine, and cosmetics:

  • Nutraceuticals: Due to its health-promoting properties, it is often included in dietary supplements aimed at reducing inflammation and oxidative stress.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting inflammatory diseases and metabolic disorders.
  • Cosmetics: Its antioxidant properties are utilized in skincare products to combat skin aging and damage caused by environmental stressors .

Studies have demonstrated that luteolin 7-diglucuronide interacts with various biological pathways. It modulates signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing the expression of pro-inflammatory cytokines. Additionally, it has been shown to influence glucose metabolism pathways, suggesting its role in managing diabetes-related complications .

Luteolin 7-diglucuronide shares structural similarities with several other flavonoids and their glucuronides. Here are a few notable comparisons:

CompoundStructure FeaturesUnique Properties
LuteolinFlavone backbone without glucuronic acidsStrong antioxidant activity
Luteolin 7-glucuronideOne glucuronic acid moietyEnhanced solubility compared to luteolin
Apigenin 7-O-glucuronideSimilar structure with different aglyconeExhibits anti-inflammatory effects
Quercetin 3-O-glucuronideDifferent hydroxylation patternKnown for its cardiovascular benefits

Luteolin 7-diglucuronide is unique due to its dual glucuronic acid attachments, which enhance its solubility and bioavailability compared to other flavonoids, potentially increasing its therapeutic efficacy .

XLogP3

-0.6

Wikipedia

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Dates

Modify: 2024-04-14

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